molecular formula C16H16N4O3S B10801454 1,3-Dimethyl-8-((2-oxo-2-(p-tolyl)ethyl)thio)-3,9-dihydro-1H-purine-2,6-dione

1,3-Dimethyl-8-((2-oxo-2-(p-tolyl)ethyl)thio)-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B10801454
M. Wt: 344.4 g/mol
InChI Key: JZLKTMGDCHIQRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for WAY-604596-A are not extensively detailed in the available literature. it is typically synthesized for research purposes and is available in solutions such as 10 mM in DMSO

Chemical Reactions Analysis

WAY-604596-A undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions are not widely reported. the compound’s structure suggests it can participate in typical organic reactions involving its functional groups. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

WAY-604596-A exerts its effects by modulating RNA-binding proteins. These proteins play a critical role in various cellular processes, including gene expression and regulation. By influencing these proteins, WAY-604596-A can affect the pathways involved in bronchoconstriction and bacterial activity .

Comparison with Similar Compounds

WAY-604596-A can be compared with other compounds that modulate RNA-binding proteins or exhibit antibronchoconstrictive and antibacterial activities. Some similar compounds include:

    WAY-100635: A selective serotonin receptor antagonist.

    WAY-267464: An oxytocin receptor agonist.

    WAY-181187: A dopamine receptor antagonist.

WAY-604596-A is unique due to its specific molecular structure and its dual role in modulating RNA-binding proteins and exhibiting antibronchoconstrictive and antibacterial activities .

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1,3-dimethyl-8-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-7H-purine-2,6-dione

InChI

InChI=1S/C16H16N4O3S/c1-9-4-6-10(7-5-9)11(21)8-24-15-17-12-13(18-15)19(2)16(23)20(3)14(12)22/h4-7H,8H2,1-3H3,(H,17,18)

InChI Key

JZLKTMGDCHIQRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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